molecular formula C9H10BrNO2 B556782 2-Bromo-L-Phenylalanine CAS No. 42538-40-9

2-Bromo-L-Phenylalanine

Cat. No.: B556782
CAS No.: 42538-40-9
M. Wt: 244.08 g/mol
InChI Key: JFVLNTLXEZDFHW-QMMMGPOBSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-L-Phenylalanine has been analyzed using various spectroscopic techniques . The geometrical parameters and energies were obtained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 244.085, a density of 1.6±0.1 g/cm3, and a boiling point of 363.2±32.0 °C at 760 mmHg . The molecular formula is C9H10BrNO2 .

Scientific Research Applications

  • Metabolic Engineering and Biotechnology :

    • L-Phenylalanine, closely related to 2-Bromo-L-Phenylalanine, is crucial in food and medicinal applications. Research on E. coli shows that optimizing specific enzymes in the phenylalanine biosynthesis pathway can significantly increase its production, which could have implications for the production of derivatives like this compound (Ding et al., 2016).
    • Efforts to increase L-Phenylalanine yield from glucose in Escherichia coli have been made through metabolic engineering and protein evolution, which could be applicable to this compound synthesis (Báez-Viveros et al., 2004).
  • Pharmaceutical Applications :

    • Studies have shown that derivatives of phenylalanine, such as this compound, can act as inhibitors for enzymes like phenylalanine ammonia-lyase, indicating potential pharmaceutical applications (Miziak et al., 2007).
    • Research into the synthesis of isomeric bromo-L-phenylalanines, which includes this compound, provides insights into their potential use in pharmaceuticals (Faulstich et al., 1973).
    • Certain phenylalanine derivatives, including bromo-derivatives, have been evaluated for their cell toxicity effects, which is crucial for understanding their potential in cancer treatments (Zhao et al., 2015).
  • Analytical and Sensing Applications :

    • Electrochemical sensors and biosensors have been developed for phenylalanine detection, including its derivatives, suggesting potential analytical applications (Dinu & Apetrei, 2020).

Safety and Hazards

2-Bromo-L-Phenylalanine should be handled with care to avoid dust formation and contact with skin, eyes, or clothing . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions of 2-Bromo-L-Phenylalanine research could involve its use in the biosynthesis of valuable compounds. For instance, L-Phenylalanine, from which this compound is derived, has been used in the biosynthesis of 2-Phenylethanol via the Ehrlich pathway in Saccharomyces cerevisiae . Another study has reported the construction of a recombinant Escherichia coli that could produce a high yield of L-Phenylalanine from glucose .

Mechanism of Action

Target of Action

It is known that phenylalanine, a similar compound, is commonly found as a component of total parenteral nutrition

Biochemical Pathways

L-2-Bromophenylalanine likely affects biochemical pathways in a manner similar to phenylalanine. Phenylalanine is used as a precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway in Saccharomyces cerevisiae . The regulation of phenylalanine metabolism in S. cerevisiae is complex . It is plausible that L-2-Bromophenylalanine could influence similar pathways, but this requires further investigation.

Pharmacokinetics

It is known that phenylalanine is used by the brain to produce Norepinephrine, a chemical that transmits signals between nerve cells and the brain . .

Result of Action

Given its structural similarity to phenylalanine, it may have similar effects, such as contributing to the production of Norepinephrine . .

Action Environment

It is known that the germination response of Bacillus spores to L-alanine, another amino acid, can be influenced by environmental factors . It is possible that similar environmental factors could influence the action of L-2-Bromophenylalanine, but this requires further study.

Properties

IUPAC Name

(2S)-2-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVLNTLXEZDFHW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173694
Record name 2-Bromophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-79-3, 42538-40-9
Record name 2-Bromophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2-Bromophenylalanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2-Bromo-L-Phenylalanine highlighted in the research?

A1: The research primarily focuses on utilizing this compound as a precursor for synthesizing 2-Iodo-L-Phenylalanine [1]. This iodinated amino acid demonstrates potential in tumor imaging due to its uptake by certain tumor types.

Q2: What is the advantage of using this compound in the synthesis of 2-Iodo-L-Phenylalanine?

A2: The research demonstrates that this compound can be efficiently converted to 2-Iodo-L-Phenylalanine through a copper-catalyzed nucleophilic halogen exchange reaction [1]. This method offers a simpler alternative to more complex, multistep syntheses of 2-Iodo-L-Phenylalanine, making it suitable for routine kit preparation and "cold" synthesis [1].

Q3: How is the quality and purity of the synthesized 2-Iodo-L-Phenylalanine ensured?

A3: The researchers employed several analytical techniques to confirm the structure and purity of the synthesized 2-Iodo-L-Phenylalanine. These techniques include:

    1. De Spiegeleer, B., Vandenberghe, D., De Vos, F., Van der Veken, P., Lahoutte, T., & Van Laere, K. (2004). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-l-phenylalanine, a novel amino acid for tumor imaging. Nuclear medicine and biology, 31(5), 625–633.

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